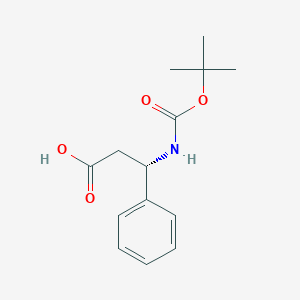

(S)-N-Boc-3-Amino-3-phenylpropanoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNQFJPZRTURSI-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370332 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103365-47-5 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (S)-N-Boc-3-Amino-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-N-Boc-3-Amino-3-phenylpropanoic acid, a chiral building block of significant interest in pharmaceutical research and development. This document collates available quantitative data, outlines detailed experimental protocols for property determination, and presents visual workflows to support laboratory applications.

Core Physicochemical Properties

This compound, with the CAS number 103365-47-5, is a white to off-white solid.[][2] Its chemical structure consists of a phenyl ring and a propanoic acid backbone, with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This protecting group enhances its stability and utility in peptide synthesis.

Quantitative Data Summary

The following table summarizes the available physicochemical data for this compound. It is important to note that while some data is experimentally determined, other values are based on computational predictions.

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C₁₄H₁₉NO₄ | - | [3] |

| Molecular Weight | 265.3 g/mol | - | [3] |

| Melting Point | 122.9 °C | Experimental | [3] |

| Boiling Point | 408.52 °C (at 760 mmHg) | Estimated | [3] |

| Density | 1.1356 g/cm³ | Estimated | [3] |

| pKa | 4.32 ± 0.10 | Predicted | [4] |

| XLogP3 | 2.72 | Computed | [3] |

| Polar Surface Area (PSA) | 75.6 Ų | Computed | [3] |

| Appearance | White to off-white chunks/powder | Experimental | [2][3] |

| Storage Conditions | Store in a dry, cool, and well-ventilated place | - | [3] |

Note on Solubility and Optical Rotation:

-

Optical Rotation: A specific experimental value for the optical rotation of this compound was not found in the reviewed literature. However, the unprotected parent compound, (S)-3-Amino-3-phenylpropanoic acid, has a reported specific rotation of -6.0 to -8.0 degrees (c=1, water).

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high-purity substance.

Methodology:

-

Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range represents the melting point of the sample.

Solubility Determination (Qualitative)

Determining the solubility of a compound in various solvents is essential for selecting appropriate solvent systems for reactions, purification, and analysis.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane, DMSO, DMF) are selected.

-

Sample Addition: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a fixed volume of the chosen solvent (e.g., 1 mL).

-

Mixing: The mixture is vortexed or agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Observation: The sample is visually inspected for the presence of undissolved solid. The solubility is qualitatively assessed as soluble, partially soluble, or insoluble.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group in the molecule.

Methodology:

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility.

-

Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously. A standardized solution of a strong base (e.g., NaOH) is used as the titrant.

-

Titration: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Optical Rotation Measurement

Optical rotation is a critical property for chiral molecules, confirming the enantiomeric purity of the sample.

Methodology:

-

Solution Preparation: A solution of this compound is prepared at a known concentration in a suitable solvent (e.g., chloroform, methanol).

-

Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent).

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length. The angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a specific temperature.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.

This technical guide provides a foundational understanding of the physicochemical properties of this compound. For critical applications, it is recommended that properties such as solubility and pKa be determined experimentally under the specific conditions of use.

References

A Comprehensive Technical Guide to (S)-N-Boc-3-Amino-3-phenylpropanoic Acid

This technical guide provides an in-depth overview of (S)-N-Boc-3-Amino-3-phenylpropanoic acid, a critical chiral building block in modern pharmaceutical and peptide research. Designed for researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, synthesis, applications, and relevant experimental protocols.

Chemical Identity and Synonyms

This compound is a derivative of β-phenylalanine protected at the nitrogen atom by a tert-butyloxycarbonyl (Boc) group. This protecting group enhances stability and solubility, making it a valuable intermediate in organic synthesis.[1][2]

CAS Number: 103365-47-5[3][4][5][6]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. The most common ones include:

-

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid[4]

-

(S)-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid[4]

-

Boc-(S)-3-Amino-3-phenylpropionic acid[4]

-

(S)-N-Boc-beta-phenyl-beta-alanine[3]

-

(S)-3-(Boc-amino)-3-phenylpropionic acid[6]

-

N-T-BUTOXYCARBONYL-(S)-3-AMINO-3-PHENYLPROPIONIC ACID[3]

-

Boc-D-beta-Phe-OH[4]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₉NO₄ | [3][4][5] |

| Molecular Weight | 265.3 g/mol | [3][4] |

| Appearance | White to off-white powder or chunks | [3][] |

| Melting Point | 122.9 °C (rough estimate) to 186 °C | [3][] |

| Boiling Point | 408.52°C to 423.2°C (rough estimates) | [3][] |

| Purity | ≥95% to 99% | [5][6][] |

| Density | ~1.13 - 1.158 g/cm³ (rough estimates) | [3][] |

| XLogP3 | 2.72 | [3] |

| PSA (Polar Surface Area) | 75.6 Ų | [3] |

Applications in Research and Drug Development

This compound is a cornerstone in advanced peptide synthesis and pharmaceutical research due to its unique structural features.

-

Peptide Synthesis: It serves as a crucial building block for creating peptidomimetics and incorporating unnatural amino acids into peptide chains. The Boc protecting group allows for controlled, stepwise addition in solid-phase peptide synthesis (SPPS).[1]

-

Drug Development: This compound is a versatile intermediate for synthesizing novel therapeutics. Its chiral nature is particularly important, as stereochemistry significantly influences a drug's biological activity and safety.[1]

-

Neuroprotective Agents: It is instrumental in the development of molecules designed to treat neurological disorders by protecting nerve cells and improving cognitive function.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

A. General Protocol for N-Boc Protection of (S)-3-Amino-3-phenylpropanoic Acid

This protocol describes a common method for introducing the Boc protecting group.

Materials:

-

(S)-3-Amino-3-phenylpropanoic acid

-

Di-tert-butyl dicarbonate (Boc anhydride, Boc₂O)

-

1,4-Dioxane

-

1(N) Sodium hydroxide (NaOH) solution

-

2(N) Potassium bisulfate (KHSO₄) solution

-

Ethyl acetate

-

Deionized water

Procedure:

-

Dissolve (S)-3-Amino-3-phenylpropanoic acid in a mixture of 1,4-dioxane and 1(N) NaOH solution in a round-bottom flask.

-

Stir the mixture vigorously for 15-20 minutes in an ice bath to ensure complete dissolution and cooling.

-

Add Boc anhydride dropwise to the solution using a dropping funnel while maintaining the cool temperature.

-

Allow the reaction mixture to stir overnight at room temperature.

-

Acidify the reaction mixture to a pH of 2-3 by slowly adding 2(N) KHSO₄ solution. Monitor the pH using pH paper.

-

Concentrate the mixture using a rotary evaporator to remove the 1,4-dioxane.

-

Perform a liquid-liquid extraction by adding ethyl acetate to the concentrated aqueous mixture in a separating funnel. Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product further using column chromatography if necessary.

B. Protocol for Incorporation into a Peptide Chain via Manual Boc-SPPS

This protocol outlines the use of this compound in a standard solid-phase peptide synthesis workflow.[8]

Materials:

-

Merrifield resin (or other suitable resin for Boc chemistry)

-

This compound

-

Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt (coupling agents)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes within a reaction vessel.[8]

-

First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable coupling agent like DCC.

-

Boc Deprotection: Remove the Boc protecting group by treating the resin with a 50% TFA solution in DCM for 30 minutes. Wash thoroughly with DCM.[8]

-

Neutralization: Neutralize the resin with a 10% DIPEA solution in DCM for 10 minutes, followed by washing with DCM.[8]

-

Coupling of this compound:

-

Dissolve this compound (2-3 equivalents) in a minimal amount of DMF.

-

Activate the carboxylic acid group with a coupling agent (e.g., DCC).

-

Add the activated solution to the resin and agitate for 2-4 hours at room temperature.[8]

-

Wash the resin with DMF, DCM, and Methanol.

-

-

Chain Elongation: Repeat steps 3-5 for each subsequent amino acid to be added to the peptide chain.

-

Final Deprotection and Cleavage: Once the desired peptide sequence is assembled, perform a final Boc deprotection. Cleave the peptide from the resin using a strong acid like anhydrous Hydrogen Fluoride (HF) with appropriate scavengers. (Caution: HF is extremely hazardous and requires specialized equipment and safety protocols) .[8]

-

Purification: Precipitate the crude peptide with cold diethyl ether and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for incorporating this compound into a growing peptide chain during Boc-SPPS.

Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Safety and Handling

Handle this compound in a well-ventilated area.[3] Wear suitable protective clothing, gloves, and eye/face protection to avoid contact with skin and eyes.[3] Avoid the formation of dust and aerosols.[3] Store the container tightly closed in a dry, cool, and well-ventilated place.[3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 2734490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound price,buy Formaldehyde,Formaldehyde supplier-SuZhou LaiTeou [lookchem.com]

- 6. (S)-3-(Boc-amino)-3-phenylpropionic acid, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. benchchem.com [benchchem.com]

The Strategic Role of (S)-N-Boc-3-Amino-3-phenylpropanoic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Boc-3-Amino-3-phenylpropanoic acid, a protected β-amino acid, has emerged as a pivotal building block in medicinal chemistry. Its unique structural features, including the chiral center and the phenyl ring, offer a versatile scaffold for the design and synthesis of novel therapeutic agents with enhanced pharmacological profiles. The incorporation of this β-amino acid into peptide and small molecule structures can impart improved metabolic stability, unique conformational constraints, and potent biological activity. This technical guide provides an in-depth analysis of the role of this compound in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Applications in Drug Discovery

The utility of this compound and its derivatives spans multiple therapeutic areas, primarily due to the advantageous properties conferred by the β-amino acid backbone. These include resistance to proteolytic degradation, the ability to form stable secondary structures, and the potential to mimic the bioactivity of natural α-peptides.

Anticancer Agents

Derivatives of 3-amino-3-phenylpropanoic acid have demonstrated significant potential as antiproliferative agents. Their mechanism of action can involve the inhibition of key enzymes in cancer progression, such as aminopeptidase N (APN/CD13), or the induction of apoptosis through various cellular pathways.

Neuromodulatory and Neuroprotective Agents

The rigidified backbone provided by β-amino acids makes them ideal for targeting receptors in the central nervous system. Derivatives have been explored as ligands for mu (µ) opioid receptors and as potential neuroprotective agents by modulating glutamatergic synaptic transmission.

Enzyme Inhibitors

The structural motif of 3-amino-3-phenylpropanoic acid is present in a number of potent enzyme inhibitors. Beyond APN/CD13, this scaffold has been investigated for the inhibition of other proteases and kinases, including those in the JAK/STAT signaling pathway, which is crucial in inflammation and immunology.

Quantitative Biological Data

The following tables summarize the biological activities of various derivatives synthesized from or related to this compound.

Table 1: Aminopeptidase N (APN/CD13) Inhibition

| Compound ID | Structure/Modification | Target | Assay | IC50 (µM) | Cell Line | IC50 (µM) |

| 7e | 3-amino-2-hydroxyl-3-phenylpropanoic acid derivative | Porcine Kidney APN | Enzymatic | 1.26 ± 0.01 | ES-2 (Ovarian Cancer) | 30.19 ± 1.02 |

| Bestatin | Reference Inhibitor | Porcine Kidney APN | Enzymatic | 2.55 ± 0.11 | ES-2 (Ovarian Cancer) | 60.61 ± 0.10 |

Data from a study on novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as APN inhibitors.

Table 2: Antiproliferative Activity of β-Phenylalanine Derivatives

| Compound ID | Modification | Cell Line | Concentration (µM) | % Cell Viability |

| 5 | N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxo-1-phenylpropyl]-4-methylbenzenesulfonamide | A549 (Lung Adenocarcinoma) | 100 | ~20% |

| 13b | (E)-N-{2-[4-[(4-chlorobenzylidene)amino]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-1-phenylethyl}-4-methylbenzenesulfonamide | A549 (Lung Adenocarcinoma) | 100 | ~25% |

| Doxorubicin | Reference Drug | A549 (Lung Adenocarcinoma) | 100 | ~15% |

| Cisplatin | Reference Drug | A549 (Lung Adenocarcinoma) | 100 | ~30% |

Data from a study on the synthesis and biological evaluation of β-phenylalanine derivatives as antiproliferative candidates.

Table 3: Neuroprotective Activity of L-Phenylalanine Derivatives

| Compound | Effect | Assay | IC50 (µM) |

| 3,5-diiodo-L-tyrosine (DIT) | Depression of mEPSC frequency | Patch-clamp in rat cultured neurons | 104.6 ± 14.1 |

| 3,5-dibromo-L-tyrosine (DBrT) | Depression of mEPSC frequency | Patch-clamp in rat cultured neurons | 127.5 ± 13.3 |

Data from a study on the neuroprotective action of halogenated derivatives of L-phenylalanine.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of derivatives of this compound are mediated through their interaction with specific signaling pathways. The following diagrams illustrate some of these key pathways.

Applications of β-Amino Acids in Peptide Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of β-amino acids into peptide sequences represents a paradigm shift in peptidomimetic design, offering a powerful strategy to overcome the inherent limitations of natural α-peptides, such as proteolytic instability and limited conformational diversity. This technical guide provides a comprehensive overview of the core applications of β-amino acids in peptide design, with a focus on their impact on structure, stability, and biological activity. Detailed experimental protocols and quantitative data are presented to facilitate practical application in research and drug development.

Enhanced Proteolytic Stability

A primary driver for the use of β-amino acids is the remarkable resistance of the resulting β-peptides to degradation by proteases.[1][2] The additional methylene group in the backbone of β-amino acids alters the peptide conformation, hindering recognition and cleavage by proteolytic enzymes that are specific for α-peptide bonds.[3] This enhanced stability translates to a longer in vivo half-life, a critical attribute for the development of peptide-based therapeutics.[4][5]

Table 1: In Vivo Half-Life of Selected β-Amino Acid-Containing Peptides

| Peptide/Analog | Modification | Species | Half-Life (t½) | Reference |

| Neurotensin Analog (53) | Introduction of β-amino acids | Not Specified | 32 hours | [3] |

| Neurotensin Analog (54) | N-terminal β-arginine | Not Specified | > 7 days | [3] |

| Water-soluble β-heptapeptide 1 | Lysine side chains | Rodent | 3 hours | [6] |

| Water-soluble β-heptapeptide 2 | Lysine side chains | Rodent | 10 hours | [6] |

Structural Diversity and Conformational Control

β-Amino acids introduce a higher degree of conformational flexibility and diversity compared to their α-counterparts. Peptides composed entirely of β-amino acids, known as β-peptides, can fold into unique and stable secondary structures, including various helices (such as the 14-helix, 12-helix, and 10/12-helix) and sheet-like structures.[2] This ability to form well-defined and predictable three-dimensional structures is crucial for mimicking the bioactive conformations of natural peptides and for designing novel scaffolds that can interact with specific biological targets.

Applications in Drug Discovery and Development

The unique properties of β-amino acids have led to their exploration in a wide range of therapeutic areas.

Antimicrobial Peptides

The rise of antibiotic-resistant bacteria has spurred the development of novel antimicrobial agents. β-Peptides have emerged as a promising class of antimicrobial agents, exhibiting potent activity against a broad spectrum of bacteria, including multidrug-resistant strains like the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[7][8][9][10] Their mechanism of action often involves the disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity (MIC) of Representative β-Peptides

| Peptide | Target Organism | MIC (µg/mL) | Reference |

| AMC-109 | P. aeruginosa | 8–16 | [8] |

| LGL13K | ESBL K. pneumoniae | 16–32 | [8] |

| DGL13K | XDR A. baumannii | 8–32 | [8] |

| Synthetic Cecropin B2 | E. coli | 0.207 | [11] |

| Synthetic Cecropin B2 | S. aureus | 1.656 | [11] |

Inhibition of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to many cellular processes, and their dysregulation is often implicated in disease. The extended and well-defined structures of β-peptides make them ideal scaffolds for designing inhibitors of PPIs. A notable example is the inhibition of the p53-MDM2 interaction, a key target in cancer therapy.[12][13][14] β-Peptide mimics of the p53 α-helix can bind to MDM2 with high affinity, disrupting the p53-MDM2 complex, leading to p53 stabilization and activation of tumor-suppressing pathways.[15][16][17][18][19][20]

Table 3: Inhibitory Activity of p53-MDM2 Antagonists

| Inhibitor | Target | IC₅₀ (µM) | K_d_ (nM) | Reference |

| NL-6 | Strand Transfer | 2.7 | - | [13][14] |

| NL-9 | Strand Transfer | 56 | - | [13][14] |

| Biphenyl-cross-linked Noxa peptide | Mcl-1 | - | - | [13][14] |

| 351LSQEQLEHRERSLS5TLRS5IQRMLF374 (55) | BCL9/β-catenin | 135 (nM) | - | [21] |

| TB1 | PAC3 homodimer | 0.020 | - | [22] |

GPCR Ligand Design

G protein-coupled receptors (GPCRs) are a major class of drug targets. The conformational control offered by β-amino acids allows for the design of potent and selective GPCR ligands.[2][23][24][25][26] For instance, β-amino acid-containing analogs of somatostatin have been developed with tailored receptor subtype selectivities.

Table 4: Receptor Binding Affinity of Somatostatin Analogs

| Analog | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) | Reference |

| DJS631 | - | >1000 | >1000 | >1000 | 1 | [12] |

| DJS811 | - | 1 | >1000 | >1000 | 1 | [12] |

Experimental Protocols

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of β-Peptides

This protocol outlines the general steps for the manual synthesis of a β-peptide on a Rink Amide resin using Fmoc chemistry.[18][27][28][29][30]

Materials:

-

Rink Amide resin

-

Fmoc-protected β-amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagent solution (e.g., HBTU/HOBt or HATU in DMF)

-

N,N'-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

-

Peptide synthesis vessel

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain and repeat the piperidine treatment for another 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected β-amino acid (3-4 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF.

-

Add DIPEA (6-8 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.

-

Wash the resin with DMF and DCM.

-

-

Repeat: Repeat the deprotection and coupling steps for each subsequent β-amino acid in the sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin.

-

Agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the peptide pellet under vacuum.

-

In Vitro Proteolytic Stability Assay

This protocol describes a general method to assess the stability of β-peptides against a specific protease.

Materials:

-

β-peptide stock solution

-

Protease stock solution (e.g., trypsin, chymotrypsin) in an appropriate buffer

-

Reaction buffer (e.g., Tris-HCl or PBS, pH 7.4)

-

Quenching solution (e.g., 10% TFA or a specific protease inhibitor)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare a solution of the β-peptide in the reaction buffer at a known concentration.

-

Initiate the reaction by adding the protease stock solution to the peptide solution (a typical enzyme:substrate ratio is 1:100 w/w).

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the quenching solution.

-

Analyze the samples by reverse-phase HPLC (RP-HPLC) to quantify the amount of intact peptide remaining.

-

The percentage of intact peptide at each time point is calculated relative to the amount at time zero.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial β-peptide.[7][11]

Materials:

-

β-peptide stock solution

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the β-peptide in CAMHB in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the bacterial strain in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the bacterial inoculum to each well containing the peptide dilutions.

-

Include a positive control (bacteria in broth without peptide) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Mandatory Visualizations

Signaling Pathway: p53 Activation by MDM2 Inhibition

The following diagram illustrates the activation of the p53 tumor suppressor pathway upon inhibition of its negative regulator, MDM2, by a β-peptide-based inhibitor.

Experimental Workflow: β-Peptide Drug Discovery Pipeline

The diagram below outlines a general workflow for the discovery and development of β-peptide-based drugs.[5][23][25][31]

References

- 1. Extending the half‑life of therapeutic peptides - Research Outreach [researchoutreach.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]

- 4. swolverine.com [swolverine.com]

- 5. actu.epfl.ch [actu.epfl.ch]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial peptide polymers: no escape to ESKAPE pathogens—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial Resistance in ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Are Antimicrobial Peptide Dendrimers an Escape from ESKAPE? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]

- 14. Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. lcms.cz [lcms.cz]

- 17. agilent.com [agilent.com]

- 18. chemistry.du.ac.in [chemistry.du.ac.in]

- 19. Regulation of the MDM2-P53 pathway and tumor growth by PICT1 via nucleolar RPL11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Regulation of the MDM2-P53 pathway and tumor growth by PICT1 via nucleolar RPL11 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Peptide design to control protein–protein interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00243A [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 28. peptide.com [peptide.com]

- 29. peptide.com [peptide.com]

- 30. chem.uci.edu [chem.uci.edu]

- 31. dot | Graphviz [graphviz.org]

Conformational Analysis of Peptides Containing β-Phenylalanine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount to elucidating their function and optimizing their therapeutic potential. The incorporation of non-native amino acids, such as β-phenylalanine, offers a powerful strategy to modulate peptide conformation, enhance proteolytic stability, and fine-tune biological activity. This in-depth technical guide provides a comprehensive overview of the conformational analysis of peptides containing β-phenylalanine, detailing experimental and computational methodologies, presenting key structural parameters, and illustrating relevant biological pathways.

Introduction to β-Phenylalanine in Peptide Design

β-amino acids, characterized by the amino group being attached to the β-carbon instead of the α-carbon, introduce an additional carbon atom into the peptide backbone. This seemingly subtle modification has profound implications for the peptide's conformational landscape. The increased flexibility and altered hydrogen bonding patterns of β-amino acids like β-phenylalanine allow these peptides to adopt unique secondary structures not readily accessible to their α-peptide counterparts. These structures can include various helices (such as 10-helix, 12-helix, and 14-helix), sheets, and turns, which can mimic or disrupt biological interactions with high specificity.[1] The phenyl group of β-phenylalanine further contributes to conformational stability through aromatic and hydrophobic interactions.[2][3] The enhanced stability of β-peptides against enzymatic degradation makes them particularly attractive candidates for drug development.[4]

Experimental Approaches to Conformational Analysis

A multi-faceted experimental approach is crucial for a thorough conformational analysis of β-phenylalanine-containing peptides. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution, providing insights into their dynamic conformational equilibria.[5] Key NMR experiments and parameters for analyzing β-phenylalanine peptides include:

-

Nuclear Overhauser Effect (NOE): NOE data provides through-space distance restraints between protons that are close in proximity (< 5 Å), which is fundamental for defining the peptide's fold.[6]

-

Scalar Coupling Constants (J-couplings): Three-bond coupling constants (³J) are dependent on the dihedral angle between the coupled nuclei and are therefore critical for determining backbone (φ, ψ, θ) and side-chain (χ) torsion angles. The relationship between coupling constants and dihedral angles is described by the Karplus equation.[7][8]

-

Chemical Shifts: The chemical shifts of backbone and side-chain atoms are sensitive to the local electronic environment and can provide valuable information about the secondary structure.

A typical workflow for NMR-based conformational analysis is outlined below:

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Different secondary structures (α-helix, β-sheet, random coil) exhibit distinct CD spectra. For β-peptides, the formation of specific helical structures, such as the 14-helix, can produce a characteristic CD signature with a minimum around 214 nm.[9]

A standard protocol for CD spectroscopy involves:

-

Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.1-1.0 mg/mL. The buffer should be transparent in the far-UV region.

-

Data Acquisition: The CD spectrum is recorded in the far-UV range (typically 190-250 nm) using a spectropolarimeter.

-

Data Analysis: The raw data is converted to mean residue ellipticity [θ] and can be deconvoluted using various algorithms to estimate the percentage of different secondary structure elements.

References

- 1. researchgate.net [researchgate.net]

- 2. Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eukaryotic elongation factor-2 kinase (eEF2K) signaling in tumor and microenvironment as a novel molecular target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.uzh.ch [chem.uzh.ch]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. feh.scs.illinois.edu [feh.scs.illinois.edu]

The Synthesis of Neuroprotective Agents Utilizing (S)-N-Boc-3-Amino-3-phenylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of effective neuroprotective agents is a cornerstone of modern medicinal chemistry, driven by the increasing prevalence of neurodegenerative diseases. Within this landscape, the chiral building block, (S)-N-Boc-3-Amino-3-phenylpropanoic acid, has emerged as a valuable precursor for the synthesis of novel therapeutic candidates. Its inherent structural features, including the β-amino acid scaffold and the phenyl moiety, provide a strategic starting point for the design of peptidomimetics and small molecules with the potential to modulate key signaling pathways involved in neuronal survival and function. This technical guide provides an in-depth overview of the synthesis of a representative neuroprotective dipeptide utilizing this key building block, including detailed experimental protocols, quantitative analysis of its neuroprotective effects, and an exploration of the underlying signaling mechanisms.

Core Compound: this compound

This compound is a protected β-amino acid that serves as a versatile intermediate in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the amine ensures chemoselectivity during coupling reactions, a critical aspect of peptide synthesis. The phenyl group and the stereochemistry at the C3 position are key features that can influence the biological activity of the final neuroprotective agent.

Synthesis of a Neuroprotective Dipeptide: A Case Study

This section details the synthesis of a dipeptide, for the purpose of this guide, we will call Boc-L-Prolyl-(S)-3-amino-3-phenylpropanoic acid, a potential neuroprotective agent, using this compound and L-proline. The synthesis is carried out using a standard solid-phase peptide synthesis (SPPS) methodology with a Boc protection strategy.

Experimental Protocols

The synthesis involves a stepwise process of coupling the amino acids on a solid support, followed by cleavage and purification.

Table 1: Materials and Reagents for Dipeptide Synthesis

| Material/Reagent | Grade | Purpose |

| This compound | Synthesis Grade | Starting Material |

| Boc-L-Proline | Synthesis Grade | Starting Material |

| Merrifield Resin (1% DVB, 100-200 mesh) | Synthesis Grade | Solid Support |

| Dichloromethane (DCM) | Anhydrous | Solvent |

| N,N-Dimethylformamide (DMF) | Anhydrous | Solvent |

| Trifluoroacetic acid (TFA) | Reagent Grade | Boc Deprotection |

| Diisopropylethylamine (DIEA) | Reagent Grade | Neutralization |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Reagent Grade | Coupling Agent |

| 1-Hydroxybenzotriazole (HOBt) | Reagent Grade | Coupling Additive |

| Diethyl ether | Reagent Grade | Precipitation |

| Acetonitrile (ACN) | HPLC Grade | Purification |

| Water | HPLC Grade | Purification |

Protocol 1: Solid-Phase Synthesis of Boc-L-Prolyl-(S)-3-amino-3-phenylpropanoic acid

-

Resin Swelling: Swell Merrifield resin in DCM for 1 hour in a fritted reaction vessel.

-

First Amino Acid Loading:

-

Dissolve this compound and an equivalent amount of cesium iodide in DMF.

-

Add the solution to the swollen resin and agitate at 50°C for 24 hours.

-

Wash the resin with DMF, DMF/water (1:1), DMF, and DCM. Dry the resin under vacuum.

-

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

-

Wash the resin with DCM and isopropanol.

-

-

Neutralization:

-

Treat the resin with a solution of 10% DIEA in DCM for 10 minutes (repeat twice).

-

Wash the resin with DCM.

-

-

Second Amino Acid Coupling:

-

Dissolve Boc-L-Proline, DCC, and HOBt in a 1:1:1 molar ratio in DMF.

-

Add the coupling solution to the resin and agitate for 4 hours.

-

Monitor the reaction completion using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Cleavage from Resin:

-

Treat the dried peptide-resin with anhydrous Hydrogen Fluoride (HF) with p-cresol as a scavenger at 0°C for 1 hour. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).

-

Evaporate the HF and precipitate the crude peptide with cold diethyl ether.

-

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).

-

Purify the dipeptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final product.

-

Experimental Workflow

Quantitative Analysis of Neuroprotective Activity

The neuroprotective potential of the synthesized dipeptide would be evaluated using in vitro cell-based assays. A common model involves inducing neuronal cell death in a neuronal cell line (e.g., SH-SY5Y) and assessing the protective effect of the compound.

Table 2: Hypothetical Neuroprotective Activity Data

| Compound | Assay | Cell Line | Neurotoxin | EC50 (µM) | Maximum Protection (%) |

| Dipeptide | MTT Assay | SH-SY5Y | H₂O₂ (100 µM) | 15.2 ± 1.8 | 78.5 ± 5.2 |

| Dipeptide | LDH Release Assay | SH-SY5Y | Glutamate (5 mM) | 12.5 ± 2.1 | 65.3 ± 4.7 |

| Positive Control (e.g., N-acetylcysteine) | MTT Assay | SH-SY5Y | H₂O₂ (100 µM) | 8.5 ± 0.9 | 85.1 ± 3.9 |

EC50 (Half-maximal effective concentration) represents the concentration of the compound that elicits 50% of the maximum protective effect.

Signaling Pathways in Neuroprotection

The neuroprotective effects of β-amino acid-containing peptides are often attributed to their ability to modulate intracellular signaling pathways critical for neuronal survival and resilience against stressors. Two key pathways frequently implicated are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway.

PI3K/Akt Signaling Pathway

Activation of the PI3K/Akt pathway is a central mechanism for promoting cell survival and inhibiting apoptosis. Upon stimulation by neurotrophic factors or other protective signals, PI3K phosphorylates and activates Akt. Activated Akt, in turn, phosphorylates a range of downstream targets, leading to the inhibition of pro-apoptotic proteins (e.g., Bad, Caspase-9) and the activation of pro-survival transcription factors (e.g., CREB).

MAPK Signaling Pathway

The MAPK family of kinases, including ERK, JNK, and p38, plays a complex role in neuronal function. While the sustained activation of JNK and p38 is often associated with apoptotic cell death in response to stress, the activation of the ERK pathway is generally linked to cell survival, proliferation, and differentiation. Neuroprotective agents may selectively activate the ERK pathway while inhibiting the pro-apoptotic JNK and p38 pathways.

Conclusion

This compound stands as a promising and versatile starting material for the development of novel neuroprotective agents. The synthesis of dipeptides and other small molecules derived from this precursor, coupled with rigorous biological evaluation, offers a viable strategy for identifying lead compounds for the treatment of neurodegenerative diseases. A thorough understanding of the underlying signaling pathways, such as the PI3K/Akt and MAPK pathways, is crucial for the rational design and optimization of these therapeutic candidates. Further research into the structure-activity relationships of derivatives of this compound will undoubtedly pave the way for the discovery of next-generation neuroprotective drugs.

Biological activity of peptides incorporating (S)-3-amino-3-phenylpropanoic acid

An In-depth Technical Guide on the Biological Activity of Peptides Incorporating (S)-3-amino-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a potent strategy in medicinal chemistry to enhance therapeutic properties. Among these, (S)-3-amino-3-phenylpropanoic acid, a β-amino acid analog of phenylalanine, offers significant advantages. Peptides incorporating this residue, often referred to as β-peptides, exhibit increased stability against enzymatic degradation, leading to improved pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive overview of the biological activities of these modified peptides, with a focus on their anticancer, antimicrobial, and enzyme inhibitory potential. Detailed experimental methodologies and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area.

Biological Activities and Quantitative Data

Peptides containing (S)-3-amino-3-phenylpropanoic acid have demonstrated a range of biological activities. The introduction of this β-amino acid can significantly influence the peptide's conformation and bioactivity.

Anticancer Activity

The inclusion of (S)-3-amino-3-phenylpropanoic acid in peptide sequences has been shown to confer potent anticancer properties. These peptides can induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor progression.

Table 1: Anticancer Activity of Peptides Incorporating (S)-3-amino-3-phenylpropanoic Acid and its Derivatives

| Compound/Peptide | Target | Cell Line | Activity (IC50) | Reference |

| Compound 10 | eEF2K | Xenograft murine breast cancer | 18.7 µM | [1] |

| - | Tumor cells | Xenograft murine breast cancer | 12 to 20 µM | [1] |

| Compound 11 | EGFR | - | 22 nM | [1] |

| Dipeptide 12 | Proteasome | - | 1 µM | [1] |

| Tripeptide 13 | Proteasome | - | 1 µM | [1] |

| K4R2-Nal2-S1 | Cancer cell membrane | Human lung tumor xenograft | Significant tumor growth inhibition | [3] |

Antimicrobial Activity

The structural features of peptides with (S)-3-amino-3-phenylpropanoic acid, such as increased stability and defined conformations, contribute to their effectiveness as antimicrobial agents. They can disrupt bacterial cell membranes, leading to cell death.

Table 2: Antimicrobial Activity of Peptides Incorporating (S)-3-amino-3-phenylpropanoic Acid and Related Structures

| Peptide | Target Organism | Activity (MIC) | Reference |

| UP-5 | Gram-positive bacteria | 10–15 µM | [4] |

| UP-5 | Gram-negative bacteria | 55–65 µM | [4] |

| [DipR]5 | C. albicans | 13.1 µM | [5] |

| [DipR]5 | C. parapsilosis | 6.6 µM | [5] |

| [DipR]5 | A. fumigatus | 1.6 µM | [5] |

Enzyme Inhibitory Activity

Peptides containing (S)-3-amino-3-phenylpropanoic acid and its derivatives have been designed as inhibitors of various enzymes, including proteases like chymotrypsin. The constrained conformation imposed by the β-amino acid can lead to potent and selective inhibition.

Table 3: Enzyme Inhibitory Activity of Peptides Incorporating (S)-3-amino-3-phenylpropanoic Acid Derivatives

| Peptide | Target Enzyme | Mode of Inhibition | Inhibitory Constant (Ki) | Reference |

| H-inverted delta E Phe-Leu-OMe | Chymotrypsin | Competitive | - | [6] |

| H-inverted delta E Phe-Phe-OMe | Chymotrypsin | Competitive | - | [6] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of peptides containing (S)-3-amino-3-phenylpropanoic acid.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a peptide incorporating (S)-3-amino-3-phenylpropanoic acid.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-(S)-3-amino-3-phenylpropanoic acid)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

20% Piperidine in Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: After complete coupling, wash the resin with DMF and DCM.

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

MTT Assay for Anticancer Activity

This assay determines the cytotoxic effect of peptides on cancer cells by measuring metabolic activity.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Peptide stock solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well culture plates

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Peptide Treatment: Treat the cells with serial dilutions of the peptide and incubate for 48-72 hours. Include untreated cells as a control.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Figure 2: Workflow of the MTT assay for cytotoxicity.

Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a peptide against a specific bacterium.[1][7][8][9][10]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

Peptide stock solution

-

Sterile 96-well microtiter plates

Procedure:

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard and then dilute to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Peptide Dilution: Perform serial two-fold dilutions of the peptide in MHB in the wells of a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Figure 3: Workflow for the broth microdilution MIC assay.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these peptides exert their biological effects is crucial for rational drug design.

Anticancer Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy.[2][11][12][13] Peptides incorporating (S)-3-amino-3-phenylpropanoic acid can act as inhibitors of the EGFR signaling cascade, which, when dysregulated, promotes cell proliferation and survival.

Figure 4: Inhibition of the EGFR signaling pathway by peptides.

Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins, triggering programmed cell death. Peptides containing (S)-3-amino-3-phenylpropanoic acid have been developed as proteasome inhibitors.[1]

Figure 5: Proteasome inhibition leading to apoptosis.

Antimicrobial Mechanism of Action

Cationic antimicrobial peptides incorporating (S)-3-amino-3-phenylpropanoic acid primarily act by disrupting the bacterial cell membrane.

Figure 6: Mechanism of bacterial membrane disruption by antimicrobial peptides.

Conclusion

The incorporation of (S)-3-amino-3-phenylpropanoic acid into peptide backbones is a highly effective strategy for the development of novel therapeutic agents. These peptides exhibit enhanced stability and potent biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals, paving the way for the design and synthesis of next-generation peptide-based therapeutics. Further exploration of structure-activity relationships and in vivo studies will be crucial in translating the potential of these promising molecules into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of apoptosis by the ubiquitin and proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]

- 7. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 11. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. Structure-based inhibitory peptide design targeting peptide-substrate binding site in EGFR tyrosine kinase | PLOS One [journals.plos.org]

The Alchemist's Handbook: A Guide to the Synthesis of Chiral Building Blocks in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development, the chirality of a molecule is a critical determinant of its therapeutic efficacy and safety. The precise three-dimensional arrangement of atoms can mean the difference between a life-saving drug and an inert or even harmful compound. This technical guide provides an in-depth exploration of the core strategies for synthesizing enantiomerically pure chiral building blocks, the foundational components of modern pharmaceuticals. We will delve into the primary methodologies of asymmetric catalysis, the use of chiral auxiliaries, and enzymatic resolution, offering detailed experimental protocols and quantitative data to inform your research and development endeavors.

Core Strategies for Chiral Synthesis

The synthesis of single-enantiomer compounds can be broadly approached through three main pathways: asymmetric catalysis, the temporary incorporation of chiral auxiliaries, and the resolution of racemic mixtures, often employing enzymes. The selection of a particular strategy is a critical decision in the drug development process, influenced by factors such as the scale of synthesis, the desired enantiopurity, cost, and environmental impact.

Strategic Selection of a Chiral Synthesis Pathway

The decision-making process for selecting an appropriate chiral synthesis strategy can be visualized as a logical workflow. For researchers, this often involves a careful consideration of the substrate, desired product, and available resources.

Asymmetric Catalysis: The Power of Chiral Catalysts

Asymmetric catalysis is a highly efficient method that utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate. This approach is favored for its atom economy and potential for scalability.

Noyori Asymmetric Hydrogenation

One of the most celebrated examples of asymmetric catalysis is the Noyori asymmetric hydrogenation, which is used for the enantioselective reduction of ketones and other unsaturated compounds. This reaction typically employs ruthenium catalysts bearing the chiral ligand BINAP.

Experimental Protocol: Asymmetric Hydrogenation of a β-Keto Ester

This protocol is adapted from the work of Noyori and co-workers for the asymmetric hydrogenation of methyl 3-oxobutanoate.

-

Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with Ru(COD)(2-methylallyl)₂ (as a precursor), (R)-BINAP, and toluene. The mixture is stirred under a hydrogen atmosphere.

-

Reaction Setup: In a separate stainless steel autoclave, add the β-keto ester substrate and degassed methanol.

-

Hydrogenation: The prepared catalyst solution is transferred to the autoclave. The vessel is then purged with hydrogen gas and pressurized to the desired pressure (e.g., 4 atm).

-

Reaction Execution: The reaction mixture is stirred at a specific temperature (e.g., 50 °C) for a designated time (e.g., 12 hours).

-

Work-up and Isolation: After cooling and careful release of pressure, the solvent is removed under reduced pressure. The resulting residue is purified by distillation or column chromatography to yield the chiral β-hydroxy ester.

| Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| Methyl 3-oxobutanoate | Ru₂Cl₄((R)-BINAP)₂(NEt₃) | Methanol | 100 | 25 | 12 | 98 | >99 |

| Ethyl benzoylacetate | RuBr₂((R)-BINAP) | Ethanol/Toluene | 90 | 30 | 48 | 95 | 96 |

| Acetophenone | RuCl₂((S)-BINAP)(dmf)n | Methanol | 50 | 50 | 20 | 92 | 80 |

Data compiled from various sources. Actual results may vary depending on specific reaction conditions.

Chiral Auxiliaries: Stoichiometric Control of Stereochemistry

The use of chiral auxiliaries involves the temporary attachment of a chiral molecule to a prochiral substrate. This auxiliary then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered and reused.

Evans Asymmetric Aldol Reaction

The Evans asymmetric aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds. It utilizes chiral oxazolidinone auxiliaries, which are typically derived from readily available amino acids.

Experimental Protocol: Evans Asymmetric Aldol Reaction

This protocol describes the reaction between a chiral N-acyloxazolidinone and an aldehyde.

-

Enolate Formation: The N-acyloxazolidinone is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to -78 °C under an inert atmosphere. A Lewis acid (e.g., dibutylboron triflate) is added, followed by a tertiary amine base (e.g., triethylamine) to form the Z-enolate.

-

Aldol Addition: The aldehyde, dissolved in the same solvent, is added to the reaction mixture at -78 °C. The reaction is stirred for several hours at low temperature, then allowed to warm to room temperature.

-

Work-up: The reaction is quenched with a buffered aqueous solution. The organic layer is separated, washed, dried, and concentrated.

-

Auxiliary Cleavage: The resulting aldol adduct is then treated with a reagent to remove the chiral auxiliary (e.g., lithium hydroperoxide for hydrolysis to the carboxylic acid, or lithium borohydride for reduction to the alcohol).

-

Purification: The desired product is purified by column chromatography.

| N-acyloxazolidinone | Aldehyde | Lewis Acid/Base | Yield (%) | de (%) |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derivative | Isobutyraldehyde | Bu₂BOTf / Et₃N | 85-95 | >99 |

| (S)-4-benzyl-2-oxazolidinone derivative | Benzaldehyde | TiCl₄ / (-)-Sparteine | 80 | 95 |

| (R)-4-isopropyl-2-oxazolidinone derivative | Propionaldehyde | Bu₂BOTf / i-Pr₂NEt | 90 | 98 |

Data compiled from various sources. Actual results may vary depending on specific reaction conditions.

Enzymatic Resolution: Nature's Catalysts for Chirality

Enzymatic resolution is a technique that utilizes the inherent stereoselectivity of enzymes to separate a racemic mixture. One enantiomer is selectively transformed into a new product by the enzyme, allowing for the separation of the unreacted enantiomer and the newly formed product. Lipases are a commonly used class of enzymes for this purpose, particularly for the resolution of racemic alcohols and esters.

Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol

In a typical kinetic resolution of a racemic alcohol, a lipase is used to selectively acylate one enantiomer, leaving the other enantiomer unreacted. This process allows for the isolation of both the enantioenriched alcohol and the corresponding ester. A key limitation of this method is that the maximum theoretical yield for each enantiomer is 50%.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol

-

Reaction Setup: To a flask containing (±)-1-phenylethanol in an organic solvent (e.g., toluene), add an acyl donor (e.g., vinyl acetate) and the lipase (e.g., immobilized Candida antarctica lipase B).

-

Reaction: The mixture is stirred at a controlled temperature (e.g., 30 °C).

-

Monitoring: The reaction progress is monitored by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

-

Termination and Work-up: When the conversion reaches approximately 50%, the enzyme is removed by filtration. The solvent and excess acyl donor are removed under reduced pressure.

-

Separation: The resulting mixture of the enantioenriched alcohol and ester is separated by column chromatography.

| Substrate | Lipase | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | ee (Substrate) (%) | ee (Product) (%) |

| (±)-1-Phenylethanol | Candida antarctica Lipase B | Vinyl acetate | Toluene | 30 | ~50 | >99 | >99 |

| (±)-2-Octanol | Pseudomonas cepacia Lipase | Isopropenyl acetate | Hexane | 25 | 48 | 98 | 97 |

| (±)-Ibuprofen methyl ester | Candida rugosa Lipase | Water (Hydrolysis) | Phosphate Buffer | 40 | 50 | 95 | 96 |

Data compiled from various sources. Actual results may vary depending on specific reaction conditions.

Conclusion

The synthesis of chiral building blocks is a cornerstone of modern pharmaceutical research and development. Asymmetric catalysis, the use of chiral auxiliaries, and enzymatic resolution each offer unique advantages and are selected based on the specific requirements of the synthetic target. A thorough understanding of these methodologies, including their practical implementation and expected outcomes, is essential for any scientist working at the forefront of drug discovery. The protocols and data presented in this guide serve as a starting point for the development of robust and efficient syntheses of enantiomerically pure pharmaceutical intermediates.

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using (S)-N-Boc-3-Amino-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as β-amino acids, into peptide structures is a pivotal strategy in medicinal chemistry and drug discovery. (S)-N-Boc-3-Amino-3-phenylpropanoic acid, a protected form of β-homophenylalanine, offers unique conformational constraints and increased proteolytic stability to synthetic peptides. These properties are highly desirable for the development of novel therapeutics with enhanced pharmacokinetic profiles.

This document provides detailed application notes and experimental protocols for the successful solid-phase peptide synthesis (SPPS) of peptides containing this compound using the tert-butyloxycarbonyl (Boc) protection strategy. A key application highlighted is the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for the treatment of type 2 diabetes.

Application Highlight: DPP-4 Inhibitors

Peptides incorporating (S)-3-Amino-3-phenylpropanoic acid have shown significant potential as potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating blood glucose levels.[1][2][3][4] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1][3][4]

Signaling Pathway of DPP-4 Inhibition

The following diagram illustrates the signaling pathway affected by DPP-4 inhibitors containing (S)-3-Amino-3-phenylpropanoic acid.

References

Application Notes and Protocols for the Deprotection of (S)-N-Boc-3-Amino-3-phenylpropanoic Acid

For: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates. Its popularity is due to its stability in a wide range of non-acidic conditions and its straightforward removal under acidic conditions.[1] (S)-N-Boc-3-Amino-3-phenylpropanoic acid is a valuable chiral building block in the synthesis of various biologically active molecules. The efficient and clean deprotection of its Boc group is a critical step in many synthetic routes.

This document provides detailed protocols for common and alternative methods for the deprotection of this compound, along with a summary of quantitative data for comparison.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl), proceeds through a well-established four-step mechanism:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[1]

-

Formation of a Tert-butyl Cation: This protonation leads to the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][2]

-

Decarboxylation: The carbamic acid intermediate is unstable and rapidly decomposes, releasing carbon dioxide.[1]

-

Formation of the Amine Salt: The liberated free amine is then protonated by the excess acid in the reaction mixture to yield the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).[1][2]

A potential side reaction is the alkylation of nucleophilic residues by the tert-butyl cation. This can often be mitigated by the use of scavengers.

Comparative Data of Deprotection Methods

The following table summarizes various reported methods for the deprotection of N-Boc protected amines and amino acids, providing a comparative overview of reaction conditions and outcomes. While specific data for this compound is limited, the presented data for analogous substrates offers valuable guidance.

| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Reference |

| Trifluoroacetic Acid (TFA) | Boc-Phe-Phe-OEt | 33% TFA in Chloroform, RT | Overnight | 82% | [3] |

| General N-Boc Amines | 20-50% TFA in DCM, 0 °C to RT | 30 min - 4 h | Generally High | [1] | |

| Hydrogen Chloride (HCl) | Various Amino Acids | 4M HCl in Dioxane, RT | 30 min | High | [4] |

| N-Boc derivatives | Solvent-free HCl gas | - | Quantitative | [5][6] | |

| Thermal Deprotection | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2 h | Quantitative | [7][8] |

| N-Boc Glycine | Trifluoroethanol, 150 °C | 60 min | 95% | [9] | |

| Oxalyl Chloride/Methanol | Aromatic, Aliphatic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) | [10] |

| p-Toluenesulfonic Acid (p-TsOH) | N-Boc Amines & Amino Acids | Choline chloride/p-TsOH DES, RT | 10 - 30 min | Quantitative | [11] |

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and generally efficient method for Boc deprotection.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Diethyl ether (cold)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the this compound in anhydrous DCM (concentration of 0.1-0.5 M) in a round-bottom flask.[1]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA to the stirred solution. A common ratio is a 1:1 mixture of TFA and DCM (v/v).[1]

-

Allow the reaction mixture to warm to room temperature and continue stirring for 30 minutes to 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

The resulting residue can be triturated with cold diethyl ether to precipitate the product as the trifluoroacetate salt.

-

Isolate the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.[3]

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane

This method is also highly effective and often yields the hydrochloride salt of the deprotected amine, which can be advantageous for purification and stability.

Materials:

-

This compound

-

4M HCl in 1,4-dioxane

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a stirred solution of this compound, add 4M HCl in 1,4-dioxane.

-

Stir the reaction mixture at room temperature for 1 to 2 hours. The hydrochloride salt of the product may precipitate out of the solution.[2]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the reaction mixture can be concentrated under reduced pressure.

-

If a precipitate has formed, it can be collected by filtration. If not, the product can be precipitated by the addition of anhydrous diethyl ether.

-

Wash the solid product with anhydrous diethyl ether and dry under vacuum to yield (S)-3-Amino-3-phenylpropanoic acid hydrochloride.

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. cssp.chemspider.com [cssp.chemspider.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]

Application Notes and Protocols for the Incorporation of β-Amino Acids using Various Coupling Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of β-amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced properties. The additional carbon in the backbone of β-amino acids imparts unique conformational constraints and increased resistance to enzymatic degradation compared to their α-amino acid counterparts. However, the steric hindrance and altered reactivity of β-amino acids present significant challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and an increased risk of epimerization. The choice of coupling reagent is therefore a critical parameter for the successful synthesis of β-peptides and β-amino acid-containing peptides.

This document provides a comprehensive guide to selecting the appropriate coupling reagents for the incorporation of β-amino acids, complete with a comparative analysis of their performance, detailed experimental protocols, and troubleshooting advice.

Mechanism of Peptide Bond Formation and the Challenge of Epimerization

The formation of a peptide bond involves the activation of a carboxylic acid group, making it susceptible to nucleophilic attack by an amine. This activation is facilitated by a coupling reagent. A common side reaction during this process, especially with sterically hindered amino acids, is epimerization at the α-carbon of the activated residue. This occurs through the formation of a planar 5(4H)-oxazolone intermediate, which can be deprotonated and subsequently re-protonated from either face, leading to a loss of stereochemical integrity. Due to the increased steric bulk around the chiral center, β-amino acids can be particularly susceptible to prolonged activation times, which in turn increases the risk of epimerization.

Caption: Competing pathways of peptide coupling versus epimerization.

Comparative Analysis of Coupling Reagents for β-Amino Acid Incorporation

The selection of a coupling reagent for β-amino acid incorporation requires a balance between reactivity, to overcome steric hindrance, and the minimization of epimerization. Modern onium salt-based reagents (aminium/uronium and phosphonium) are generally preferred over traditional carbodiimides for challenging couplings.

Onium Salt Reagents

Onium salt reagents, such as HATU, HBTU, HCTU, COMU, and PyBOP, are highly efficient activators that generate active esters in situ.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents, particularly for sterically hindered amino acids.[1][2] Its high reactivity is attributed to the formation of a highly reactive OAt-active ester.[1] This leads to faster reaction times, which can minimize the opportunity for epimerization.[1]

-